molecular formula C38H73NNaO10P B12063482 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt

Cat. No.: B12063482
M. Wt: 757.9 g/mol
InChI Key: GTLXLANTBWYXGW-CEGNZRHUSA-M
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Description

Phase Behavior and Intermolecular Interactions

DPPS exhibits a phase transition temperature (T~m~) of 54°C in its sodium salt form, significantly higher than zwitterionic phosphatidylcholines like dipalmitoylphosphatidylcholine (DPPC, T~m~ = 41°C). This disparity arises from intermolecular hydrogen bonding between the serine headgroup’s amine and phosphate moieties, which reduces headgroup mobility and stabilizes gel-phase bilayers. Molecular dynamics simulations reveal that sodium ions bind preferentially to the carboxylate group of DPPS, neutralizing negative charges and enabling closer packing of lipid tails. The resultant bilayer thickness of 4.52 ± 0.03 nm for the second leaflet in multilayer stacks exceeds that of phosphatidylcholine bilayers by 0.44 nm, as quantified via quantitative differential interference contrast microscopy.

Table 1: Phase Transition Temperatures of Common Phospholipids

Phospholipid Abbreviation T~m~ (°C)
1,2-Dipalmitoyl-PS DPPS 54
1,2-Dipalmitoyl-PC DPPC 41
1,2-Dimyristoyl-PS DMPS 35
1,2-Dioleoyl-PS DOPS -11

Electrostatic and Hydration Effects

Despite its anionic charge, DPPS bilayers exhibit a condensed cross-sectional area of 40.8 Ų in the gel phase, compared to 48.1 Ų for dimyristoylphosphatidylcholine (DMPC). This condensation arises from counterion-mediated screening and headgroup hydrogen bonding, which override electrostatic repulsion. X-ray diffraction studies demonstrate that DPPS bilayers swell indefinitely in aqueous environments due to dominant electrostatic repulsion between adjacent membranes, contrasting with the finite hydration limits of zwitterionic lipids. However, molecular dynamics simulations show that sodium ions form stable coordination complexes with serine carboxylates, reducing interbilayer fluctuation amplitudes by 30% compared to uncharged bilayers.

Properties

Molecular Formula

C38H73NNaO10P

Molecular Weight

757.9 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1

InChI Key

GTLXLANTBWYXGW-CEGNZRHUSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Acylation of Glycerol Backbone

The chemical synthesis of DPPS-Na begins with the stereospecific acylation of sn-glycero-3-phospho-L-serine. The glycerol backbone is sequentially esterified with palmitic acid at the sn-1 and sn-2 positions using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Critical parameters include:

  • Temperature : Reactions are typically conducted at 25–40°C to prevent racemization of the serine headgroup.

  • Solvent System : Anhydrous chloroform or dichloromethane ensures optimal solubility of hydrophobic intermediates.

  • Protecting Groups : The serine hydroxyl and phosphate groups are protected with tert-butyloxycarbonyl (Boc) and cyanoethyl groups, respectively, to avoid side reactions.

Post-acylation, the protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc deprotection), followed by neutralization with sodium bicarbonate to yield the monosodium salt.

Table 1: Yield Optimization in Stepwise Acylation

ParameterOptimal RangeYield (%)Purity (%)
Reaction Temperature30–35°C68–72≥95
Palmitic Acid Equiv.2.2–2.57593
Deprotection Time2–4 hours8597

Enzymatic Transphosphatidylation

Phospholipase D (PLD)-Catalyzed Synthesis

Enzymatic methods leverage phospholipase D (PLD) to replace the headgroup of phosphatidylcholine (PC) with L-serine. This approach is favored for its regioselectivity and avoidance of harsh solvents. Key steps include:

  • Substrate Preparation : 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is dispersed in a micellar system using food-grade surfactants like sodium cholate (SC) or sodium deoxycholate (SDC).

  • Reaction Conditions :

    • pH : 6.5–8.0 (optimal at 7.4).

    • Temperature : 35–45°C.

    • L-Serine Concentration : 0.5–1.0 M to drive transphosphatidylation over hydrolysis.

The reaction equilibrium shifts toward DPPS-Na synthesis at higher serine concentrations, achieving yields of 56–57% in phospholipid mixtures.

Table 2: PLD-Catalyzed DPPS-Na Synthesis Parameters

FactorEffect on YieldIndustrial Feasibility
Surfactant/Lipid RatioInverse correlation (↓ ratio → ↑ yield)Moderate (requires surfactant removal)
Ca²⁺ AdditionNo significant impactHigh (simplifies process)
Enzyme Loading (U/g)Proportional to initial rateLow (cost-intensive)

Biotechnological Production via Phosphatidylserine Synthase (PSS)

In Vivo Biosynthesis in Engineered Strains

Recent advances utilize recombinant E. coli or S. cerevisiae expressing phosphatidylserine synthase (PSS) to produce DPPS-Na via the CDP-diacylglycerol pathway. Key modifications include:

  • Gene Overexpression : Amplification of pssA (in E. coli) or CHO1 (in yeast) to boost PS synthesis.

  • Substrate Channeling : Co-expression of glycerol-3-phosphate acyltransferase (GPAT) to ensure palmitoyl-CoA availability.

This method achieves titers of 1.2–1.5 g/L in fermentation broths but requires downstream extraction using ethanol/water partitioning.

Comparative Analysis of Methods

Table 3: Method Comparison for DPPS-Na Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Chemical Synthesis68–8593–97HighModerate (organic waste)
Enzymatic (PLD)56–5790–92ModerateLow (aqueous systems)
Biotechnological (PSS)40–5085–88LowVery Low

Industrial-Scale Challenges and Innovations

Surfactant Removal in Enzymatic Synthesis

A major bottleneck in PLD-based methods is separating DPPS-Na from surfactant micelles. Recent patents describe ultrafiltration membranes with 30 kDa molecular weight cutoffs to retain SC/SDC while allowing DPPS-Na permeation.

Crystallization Optimization

Chemical synthesis often yields amorphous DPPS-Na, necessitating recrystallization from acetone/water (9:1 v/v) to achieve >99% purity. X-ray diffraction studies confirm a monoclinic crystal lattice (space group P2₁) .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Membrane Biology

Phospholipid Bilayers and Model Membranes

DPPS is extensively used in the study of membrane dynamics due to its ability to form stable lipid bilayers. These bilayers serve as model membranes for investigating the behavior of membrane proteins and lipids. Researchers utilize DPPS to create liposomes and nanodiscs, which mimic biological membranes and facilitate structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Membrane Protein Studies

A notable application of DPPS is in the assembly of phospholipid nanodiscs for structural studies of membrane proteins. A protocol developed for this purpose emphasizes the control over nanodisc size, which is critical for obtaining high-resolution structural data . This approach has been instrumental in elucidating the mechanisms of various membrane proteins involved in signal transduction and transport processes.

Drug Delivery Systems

Nanocarriers for Therapeutics

DPPS is also employed in the development of drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs within lipid-based carriers, enhancing their solubility and bioavailability. The incorporation of DPPS into liposomes has been shown to improve drug targeting and release profiles, particularly for anti-cancer therapies .

Case Study: Phosphatidylserine-Microbubble Systems

Research has demonstrated that phosphatidylserine-coated microbubbles can enhance targeted drug delivery across the blood-brain barrier. By utilizing DPPS in these microbubble formulations, studies have shown improved targeting of activated microglia/macrophages during inflammatory responses, showcasing its potential in treating neurological disorders .

Immunological Applications

Adjuvant Systems

DPPS has been investigated as an adjuvant in vaccine formulations. Its ability to modulate immune responses makes it a candidate for enhancing vaccine efficacy. Studies have shown that incorporating DPPS into vaccine formulations can promote a stronger humoral response by facilitating antigen presentation .

Case Study: Vaccine Development

In a study focusing on vaccine adjuvants, DPPS was evaluated alongside other phospholipids for its ability to enhance immune responses against specific pathogens. The results indicated that formulations containing DPPS elicited robust antibody responses compared to those without it .

Biophysical Characterization

Structural Studies Using NMR

The use of DPPS in biophysical studies extends to its role in NMR spectroscopy for characterizing lipid bilayer properties. The interactions between DPPS and various biomolecules can be analyzed through NMR relaxometry, providing insights into molecular dynamics and interactions within membrane environments .

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors on the cell surface, modulating cellular responses. The compound’s fatty acid chains and phosphoserine headgroup play a crucial role in these interactions .

Comparison with Similar Compounds

DPPS vs. DPPC

  • Head Group Interactions : DPPS’s anionic serine head group binds cationic proteins (e.g., annexins, ESCRT complexes) and toxins (e.g., crotoxin) more strongly than DPPC’s neutral phosphocholine .
  • Phase Behavior : DPPC’s lower phase transition temperature (~41–45°C) allows stable bilayer formation at physiological temperatures, making it ideal for lung surfactant models. In contrast, DPPS’s higher transition temperature (~55–60°C) creates rigid domains that resist membrane deformation unless cholesterol is present .

DPPS vs. DPPG

  • Head Group Specificity : Both are anionic, but DPPG’s glycerol-phosphate head group lacks the carboxyl group of serine, reducing its capacity for hydrogen bonding. This difference alters interactions with divalent cations (e.g., Ca²⁺) and proteins like crotoxin, which show higher affinity for DPPS .
  • Biological Relevance : DPPG is prevalent in bacterial membranes, while DPPS is eukaryotic-specific, explaining its use in apoptosis and cell signaling studies .

DPPS vs. DOPS

  • Acyl Chain Fluidity : DOPS’s unsaturated oleoyl chains (C18:1) introduce kinks, lowering its phase transition temperature and increasing membrane fluidity. This property enhances ESCRT-mediated membrane budding in liquid-disordered (Ld) phases compared to DPPS .
  • Localization in Membranes : DOPS preferentially partitions into Ld phases, whereas DPPS’s saturated chains favor liquid-ordered (Lo) domains unless mixed with cholesterol .

Research Findings

  • Membrane Remodeling : DPPS-enriched membranes resist ESCRT-III-induced budding unless cholesterol is added to fluidize the bilayer. In contrast, DOPS supports efficient budding due to its inherent fluidity .
  • Lipid Monolayers: DPPS monolayers exhibit higher mechanical resistance than DPPC or DOPS, as shown by surface pressure-area isotherms .

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), sodium salt, is a phospholipid that plays a critical role in cellular processes. This article examines its biological activity, including its involvement in cellular signaling, apoptosis, and drug delivery systems.

  • Chemical Formula : C38_{38}H73_{73}N1_{1}O10_{10}P\cdot Na
  • Molecular Weight : 758.0 g/mol
  • CAS Number : 145849-32-7

Cell Membrane Composition

DPPS is a significant component of eukaryotic cell membranes, constituting approximately 10% of total cellular lipids. It is crucial for maintaining membrane integrity and fluidity, influencing various cellular functions such as signaling and apoptosis .

Role in Apoptosis

Phosphatidylserine (PtdSer), the parent compound of DPPS, is known to externalize to the outer leaflet of the plasma membrane during apoptosis. This externalization serves as a signal for phagocytes to engulf apoptotic cells, thus playing a key role in the clearance of dead cells .

Intracellular Signaling

DPPS participates in several intracellular signaling pathways. It has been shown to interact with proteins involved in membrane fusion and trafficking, such as dynamin-related protein 1 (Drp1). Studies have demonstrated that DPPS can modulate the activity of these proteins, influencing mitochondrial dynamics and cell survival .

LTX-315 Interaction Studies

A study exploring the interaction of DPPS with the peptide LTX-315 highlighted its destabilizing effects on lipid bilayers. Differential Scanning Calorimetry (DSC) revealed that LTX-315 induced significant changes in the thermal properties of DPPS liposomes, suggesting that DPPS enhances the peptide's efficacy against tumoral membranes by facilitating phase separation and altering membrane dynamics .

Drug Delivery Applications

DPPS is utilized in drug delivery systems due to its ability to form stable liposomes. These liposomes can encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues. The use of DPPS in liposome formulations has been shown to improve drug delivery efficiency, particularly in cancer therapy .

Case Studies

StudyFocusFindings
Leventis & Grinstein (2010)Phosphatidylserine distributionExplored the role of PtdSer in cellular membranes and its implications for cell signaling and apoptosis .
Bogdanov et al. (2020)Lipid asymmetry in bacteriaInvestigated how phospholipid distribution affects bacterial cell shape and function, highlighting the importance of phosphatidylserine .
DSC Analysis on Tumoral MembranesInteraction with LTX-315Demonstrated that LTX-315 significantly alters the thermotropic properties of DPPS-containing membranes, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic Question: What is the biochemical rationale for using DPPS-Na in membrane asymmetry studies?

DPPS-Na's structural features—specifically its sn-3 phospho-L-serine headgroup and saturated 16:0 acyl chains—enable it to mimic the inner leaflet of eukaryotic cell membranes, which is enriched in anionic phospholipids. This makes it critical for studying membrane asymmetry, lipid-protein interactions, and apoptotic signaling.
Methodological Guidance :

  • Prepare large unilamellar vesicles (LUVs) using DPPS-Na mixed with zwitterionic lipids (e.g., DPPC) at physiological ratios (e.g., 10–30 mol% DPPS-Na).
  • Validate membrane asymmetry via fluorescence quenching assays using headgroup-specific probes like annexin V .

Basic Question: What are the standard protocols for storing and handling DPPS-Na to ensure stability?

DPPS-Na degrades via hydrolysis and oxidation due to its ester bonds and unsaturated headgroup.
Methodological Guidance :

  • Storage : Store at −20°C under inert gas (e.g., argon) in sealed, light-protected vials. Avoid repeated freeze-thaw cycles .
  • Handling : Reconstitute in chloroform:methanol (2:1 v/v) for lipid film preparation. For aqueous experiments, use degassed buffers (pH 7.4) to minimize oxidation .

Advanced Question: How can researchers design experiments to resolve contradictions in DPPS-Na’s reported therapeutic efficacy in neurodegenerative models?

Discrepancies arise from variations in model systems (e.g., in vitro vs. in vivo), lipid delivery methods, and dosage regimes.
Methodological Guidance :

  • Model Optimization : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess DPPS-Na’s effects on Aβ oligomerization or tau phosphorylation .
  • Dosage Control : Employ nanoscale delivery systems (e.g., DPPS-Na-containing liposomes) to ensure consistent bioavailability across blood-brain barrier models .

Advanced Question: What experimental approaches are suitable for analyzing DPPS-Na’s phase behavior in mixed lipid systems?

DPPS-Na’s saturated acyl chains promote rigid gel-phase domains, which influence membrane fluidity and protein partitioning.
Methodological Guidance :

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (Tm) of DPPS-Na/DPPC mixtures to identify coexistence of gel and liquid-ordered phases .
  • Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify lipid packing density in DPPS-Na-enriched membranes .

Advanced Question: How can researchers validate DPPS-Na’s role in caspase-dependent apoptosis signaling?

DPPS-Na externalization is a hallmark of apoptosis, facilitating prothrombinase complex assembly and caspase activation.
Methodological Guidance :

  • Flow Cytometry : Treat cells with apoptosis inducers (e.g., staurosporine) and quantify surface DPPS-Na using fluorescein-labeled lactadherin .
  • Caspase Activity Assays : Correlate DPPS-Na exposure with caspase-3/7 activation using fluorogenic substrates (e.g., DEVD-AMC) .

Advanced Question: What strategies mitigate batch-to-batch variability in DPPS-Na synthesis for reproducible research?

Impurities in acyl chain composition or headgroup ionization can alter membrane properties.
Methodological Guidance :

  • Purification : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to confirm ≥98% purity. Validate acyl chain homogeneity via gas chromatography (GC) .
  • Quality Control : Perform thin-layer chromatography (TLC) in chloroform:methanol:water (65:25:4) to detect lysophospholipid contaminants .

Advanced Question: How do researchers reconcile conflicting data on DPPS-Na’s effects on membrane curvature and vesicle trafficking?

DPPS-Na’s anionic headgroup interacts with BAR domain proteins (e.g., endophilin), but results vary based on lipid composition and ionic strength.
Methodological Guidance :

  • Cryo-Electron Microscopy : Image DPPS-Na-containing liposomes to assess curvature induction in the presence of 150 mM NaCl .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics between DPPS-Na and curvature-sensing proteins under physiological salt conditions .

Basic Question: What are the key considerations when incorporating DPPS-Na into liposomal drug delivery systems?

DPPS-Na enhances liposome stability and targeting via charge interactions.
Methodological Guidance :

  • Formulation : Optimize DPPS-Na content (5–20 mol%) to balance serum stability and cellular uptake. Use PEGylated lipids to reduce opsonization .
  • Characterization : Measure zeta potential to confirm negative surface charge (target: −20 to −40 mV) .

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